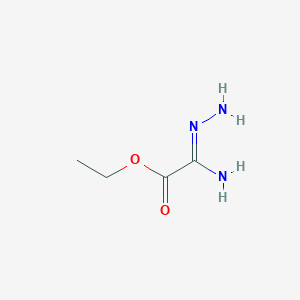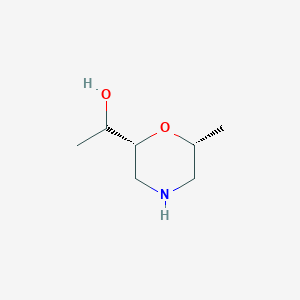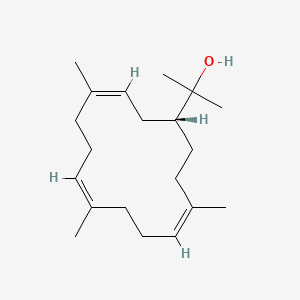
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate: is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate typically involves the esterification of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Chemistry: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of esterification and hydrolysis reactions.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the synthesis of bioactive molecules.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a flavoring agent in the food industry.
作用机制
The mechanism of action of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases and lipases.
相似化合物的比较
Methyl 3-(4-hydroxyphenyl)propanoate: This compound is similar in structure but lacks the hydroxyethyl group.
Ethyl 3-(4-(2-hydroxyethyl)phenyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 3-(4-(2-hydroxypropyl)phenyl)propanoate: This compound has a hydroxypropyl group instead of a hydroxyethyl group.
Uniqueness: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3 |
InChI 键 |
SKSIEDIFVNTCFX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=C(C=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)











